3-Bromo-5-ethynylbenzaldehyde
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Overview
Description
3-Bromo-5-ethynylbenzaldehyde is an aromatic compound characterized by the presence of a bromine atom, an ethynyl group, and an aldehyde group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-ethynylbenzaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 5-ethynylbenzaldehyde using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-ethynylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 3-Bromo-5-ethynylbenzoic acid.
Reduction: 3-Bromo-5-ethynylbenzyl alcohol.
Substitution: 3-Methoxy-5-ethynylbenzaldehyde.
Scientific Research Applications
3-Bromo-5-ethynylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-Bromo-5-ethynylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The ethynyl group can participate in click chemistry reactions, making the compound useful in bioconjugation and labeling studies .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-iodobenzaldehyde: Similar structure but with an iodine atom instead of an ethynyl group.
3-Bromo-5-nitrobenzaldehyde: Contains a nitro group instead of an ethynyl group.
3-Bromo-5-methylbenzaldehyde: Contains a methyl group instead of an ethynyl group
Uniqueness
3-Bromo-5-ethynylbenzaldehyde is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it particularly valuable in synthetic organic chemistry and materials science.
Properties
Molecular Formula |
C9H5BrO |
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Molecular Weight |
209.04 g/mol |
IUPAC Name |
3-bromo-5-ethynylbenzaldehyde |
InChI |
InChI=1S/C9H5BrO/c1-2-7-3-8(6-11)5-9(10)4-7/h1,3-6H |
InChI Key |
UPQHZYHFZITAEH-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC(=C1)C=O)Br |
Origin of Product |
United States |
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